Product packaging for 2-amino-N-benzyl-N,3,3-trimethylbutanamide(Cat. No.:)

2-amino-N-benzyl-N,3,3-trimethylbutanamide

Cat. No.: B12520314
M. Wt: 234.34 g/mol
InChI Key: FZJOYZVWYQVWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing 2-Amino-N-benzyl-N,3,3-trimethylbutanamide within Amide and Amino Acid Derivative Chemistry

The study of this compound is deeply rooted in the broader fields of amide and amino acid chemistry. Amides are fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins and peptides. libretexts.orgwikipedia.org N-substituted amides, where the amide nitrogen is bonded to one or two organic substituents, offer a rich diversity of structures and properties, making them crucial building blocks in organic synthesis. fiveable.mefiveable.me

The development of synthetic methods for N-substituted amides has a long history, with early research focusing on their preparation and basic reactivity. A significant leap forward came with the advent of asymmetric synthesis, which sought to control the three-dimensional arrangement of atoms in a molecule. Chiral amides, particularly those derived from amino acids, emerged as powerful tools in this endeavor.

Historically, chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, have been instrumental in asymmetric synthesis. wikipedia.org Pioneers like E.J. Corey and Barry Trost introduced early examples of chiral auxiliaries in the 1970s. wikipedia.org The Strecker synthesis of amino acids, one of the earliest methods for their preparation, was later adapted to incorporate chiral auxiliaries to achieve enantioselectivity. masterorganicchemistry.com Over the decades, a vast array of chiral auxiliaries, many of which are amide derivatives of amino acids, have been developed to afford high levels of stereocontrol in a wide range of chemical transformations. wikipedia.org

This compound possesses a unique combination of structural features that dictate its chemical behavior and potential applications.

FeatureDescriptionSignificance
Chiral Center The α-carbon (C2) is a stereocenter, leading to the existence of (R) and (S) enantiomers.The specific stereochemistry is crucial for biological activity and for its use in asymmetric synthesis.
Tertiary Amide The amide nitrogen is disubstituted with a benzyl (B1604629) group and a methyl group.This substitution pattern influences the amide's rotational barrier, conformation, and reactivity.
tert-Butyl Group The bulky tert-butyl group at the α-position creates significant steric hindrance.This steric bulk can influence the stereochemical outcome of reactions at or near the chiral center and can impact the binding of the molecule to biological targets. cdnsciencepub.com
N-Benzyl Group The presence of a benzyl group on the amide nitrogen.This group can participate in π-stacking interactions and provides a site for further functionalization.

The combination of a bulky tert-butyl group and a chiral center makes the stereoselective synthesis of this compound a challenging yet important goal. The specific arrangement of these groups in three-dimensional space is critical for its function, whether as a chiral directing group or as a pharmacophore in a biologically active molecule. The conformational properties of sterically hindered amides have been a subject of study, with investigations into the rotational barriers around the amide C-N bond. cdnsciencepub.com

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The unique structural features of this compound make it an attractive scaffold for several reasons:

Stereochemical Control: The inherent chirality of the molecule can be used to direct the stereochemistry of subsequent reactions, making it a valuable building block in asymmetric synthesis.

Structural Rigidity and Diversity: The steric hindrance provided by the tert-butyl group can impart a degree of conformational rigidity, which is often desirable in drug design. The presence of the primary amine and the aromatic ring of the benzyl group provides handles for diverse chemical modifications.

Medicinal Chemistry Potential: The N-benzyl piperidine motif, which shares structural similarities with the N-benzyl portion of the target molecule, is a common fragment in drug discovery. nih.gov Furthermore, N-benzylbenzamides have been explored as novel scaffolds for dual-target modulators in medicinal chemistry. researchgate.net

Broad Academic Relevance and Research Trajectories

The academic interest in this compound and its analogs stems from their potential to address fundamental questions in organic synthesis and to serve as platforms for the discovery of new therapeutic agents.

Research involving this class of compounds can help to answer several key questions in chemistry:

How does steric hindrance influence reactivity and selectivity? The bulky tert-butyl group provides an excellent model to study the effects of steric crowding on the course of chemical reactions.

How can we achieve efficient stereoselective synthesis of highly substituted amino acid derivatives? Developing synthetic routes to enantiomerically pure this compound is a challenge that drives innovation in synthetic methodology.

What are the structure-activity relationships for this class of compounds? By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can gain insights into the molecular features required for a desired therapeutic effect.

A notable example of such research is the study of (R)-N′-Benzyl 2-amino-3-methylbutanamide, a close structural analog. This research investigated the structural parameters that confer anticonvulsant activity by making site-by-site modifications to the molecule. acs.orgnih.govresearchgate.net Such studies are crucial for understanding how subtle changes in molecular architecture can lead to significant differences in biological function.

The study of this compound extends beyond traditional organic synthesis and into the interdisciplinary realm of chemical biology. Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems.

Chiral amino acid amides are of significant interest in this field for several reasons:

Probes for Biological Systems: As derivatives of natural building blocks, these compounds can be designed to interact with specific biological targets, such as enzymes and receptors, allowing researchers to probe their function.

Development of Peptide Mimetics: Peptides are important biological signaling molecules, but their therapeutic use is often limited by poor stability and bioavailability. Non-natural amino acid derivatives like this compound can be incorporated into peptide sequences to create more stable and effective peptide mimetics.

Drug Discovery: The anticonvulsant activity observed in analogs of this compound highlights its potential as a lead structure in the development of new drugs for neurological disorders. acs.orgnih.govresearchgate.net The exploration of N-benzyl derivatives in medicinal chemistry is a vibrant area of research. nih.gov

Research Gaps and Future Outlook for Studies Involving the Chemical Compound

The most striking observation when surveying the scientific landscape for this compound is the profound lack of dedicated research. While basic identifying information is available, primarily from commercial suppliers, in-depth scientific investigation into its properties and potential applications is not publicly documented. This presents a significant research gap, but also a field ripe for new discoveries.

Key Research Gaps Include:

Synthesis and Characterization: There is a lack of published, optimized synthetic routes to this compound. Detailed characterization using modern analytical techniques such as single-crystal X-ray diffraction, comprehensive NMR studies, and in-depth spectroscopic analysis is also absent from the literature.

Physicochemical Properties: A thorough investigation of its physicochemical properties, including solubility in various solvents, pKa, lipophilicity, and thermal stability, has not been reported. These fundamental data are crucial for any potential application.

Biological Activity: There are no published studies on the biological activity of this compound. Given the anticonvulsant activity of related compounds, exploring its effects on the central nervous system would be a logical starting point. Screening for other activities, such as antimicrobial, anticancer, or anti-inflammatory effects, could also yield interesting results.

Mechanism of Action: Without any known biological activity, the mechanism of action of this compound remains entirely unknown.

Structure-Activity Relationship (SAR) Studies: As a singular, unstudied entity, no SAR studies involving this compound have been conducted. Such studies would be essential to understand how modifications to its structure would affect its (yet to be discovered) activity.

Future Outlook:

The future of research on this compound is an open book. The immediate priorities should be a full characterization of the molecule and a broad screening for biological activity. The existing commercial availability of its enantiomers provides a ready source of material for such investigations.

Potential avenues for future research include:

Medicinal Chemistry: Investigation into its potential as an anticonvulsant, analgesic, or neuroprotective agent, based on the activity of structurally similar molecules.

Asymmetric Catalysis: The chiral amine functionality could be explored for its potential as a ligand in asymmetric catalysis.

Materials Science: The rigid tert-butyl group and the aromatic benzyl group could impart interesting properties for the development of novel polymers or other materials.

The following interactive data table summarizes the limited available information for the stereoisomers of this compound.

Property(R)-2-amino-N-benzyl-N,3,3-trimethylbutanamide(S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide
CAS Number 1867654-07-6947383-62-2
Molecular Formula C14H22N2OC14H22N2O
Molecular Weight 234.34 g/mol 234.34 g/mol

This table highlights the foundational nature of the currently available data, underscoring the vast potential for new and impactful research into this enigmatic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B12520314 2-amino-N-benzyl-N,3,3-trimethylbutanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-benzyl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJOYZVWYQVWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino N Benzyl N,3,3 Trimethylbutanamide and Its Stereoisomers

Enantioselective Synthesis Strategies Towards 2-Amino-N-benzyl-N,3,3-trimethylbutanamide

The creation of a single enantiomer of a chiral compound is a significant challenge in organic synthesis. For this compound, the stereocenter at the alpha-carbon to the carbonyl group dictates the compound's stereochemistry. Various strategies have been developed to achieve high enantiopurity, including the use of chiral auxiliaries, asymmetric organocatalysis, and chemoenzymatic methods.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed. A prominent example of this approach involves the use of chiral lithium amides in conjugate addition reactions. For instance, the conjugate addition of a homochiral lithium N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated t-butyl ester can be employed to synthesize homochiral β-amino acids with high enantiomeric excess (>95% ee). orgsyn.org This methodology could be adapted for the synthesis of the target molecule by reacting a suitable α,β-unsaturated precursor with a chiral lithium amide to introduce the amino group stereoselectively.

The stereochemical outcome of such reactions is highly dependent on the structure of the chiral auxiliary and the reaction conditions. The table below illustrates the stereoselectivity achieved in the Michael addition of lithium amides to α,β-unsaturated esters, a reaction type that is foundational to this approach. nih.gov

Chiral Amineα,β-Unsaturated EsterDiastereomeric Ratio (d.r.)Yield (%)
(R)-N-benzyl-N-α-methylbenzylaminetert-butyl perillate>98:285
(S)-N-benzyl-N-α-methylbenzylaminetert-butyl perillate10:1 (approx.)low
Lithium dibenzylamidetert-butyl perillate1:192

This table demonstrates the high degree of stereocontrol that can be achieved with a suitable chiral auxiliary in Michael addition reactions.

Asymmetric Organocatalytic Routes to the Chemical Compound and Analogues

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, often avoiding the use of metal catalysts. nih.gov For the synthesis of this compound, an organocatalytic asymmetric aza-Michael reaction could be a viable strategy. nih.govbeilstein-journals.orgresearchgate.net In this approach, a prochiral enal or enone is reacted with an amine in the presence of a chiral organocatalyst, such as a derivative of proline or a thiourea-based catalyst, to generate the chiral amine functionality with high enantioselectivity. acs.org

Another relevant organocatalytic method is the direct asymmetric Mannich reaction, which allows for the enantioselective formation of α- and β-amino acids and their derivatives from unmodified aldehydes as nucleophiles. nih.gov While direct application to the sterically hindered pivaloyl group of the target molecule might be challenging, this methodology provides a framework for the development of new catalytic systems. The following table presents representative results for organocatalytic asymmetric reactions that could be adapted for the synthesis of the butanamide core.

OrganocatalystReaction TypeSubstratesEnantiomeric Excess (ee)Yield (%)Reference
Chiral PyrrolidineMannich ReactionAldehydes, Iminesup to >99%up to 98% nih.gov
Cinchona Alkaloid Derivativeaza-Michael ReactionChalcones, Anilinesup to 99%up to 90% beilstein-journals.org
Thiourea (B124793) Catalystaza-Michael ReactionNitro-olefins, Aminesup to 99%up to 97% nih.gov

This table showcases the high levels of enantioselectivity and yield achievable with various organocatalysts in reactions forming C-N bonds.

Chemoenzymatic Synthesis Methods for Enantiopure Forms

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform enantioselective transformations. A particularly effective method for obtaining enantiopure amino amides is dynamic kinetic resolution (DKR). researchgate.netnih.govnih.govresearchgate.netacs.org This process combines the enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

For the synthesis of enantiopure this compound, a racemic mixture of the corresponding amino acid amide could be subjected to DKR. This would involve a stereoselective aminopeptidase (B13392206) or amidase to hydrolyze one enantiomer to the corresponding amino acid, while a racemase, such as α-amino-ε-caprolactam racemase (ACLR), continuously interconverts the remaining amide enantiomers. researchgate.netnih.govnih.gov The efficiency of such a process is highlighted by the complete conversion of L-alanine amide to D-alanine using a D-aminopeptidase and ACL racemase. nih.gov

Enzyme SystemSubstrateProductConversionEnantiomeric PurityReference
D-aminopeptidase (DAP) and ACL RacemaseL-Alanine amideD-Alanine100%>99% ee nih.gov
L-amino acid amidase and ACL RacemaseD-Alanine amideL-Alanine100%>99% ee researchgate.net
Ketoreductases (KREDs)AmidesEnantioenriched Alcohols-High ee springernature.com

This table illustrates the high efficiency and selectivity of chemoenzymatic dynamic kinetic resolution for producing enantiopure amino acids and related compounds.

Exploration of Novel Reaction Pathways for N-Benzyl-N,3,3-trimethylbutanamide Formation

Beyond the enantioselective construction of the chiral center, the efficient formation of the amide bond, particularly with the sterically demanding N-benzyl substituent, is a key synthetic challenge. Researchers are continuously exploring novel reaction pathways to improve yields, reduce reaction times, and enhance substrate scope.

Development of Amidation Reactions Featuring N-Benzyl Substitution

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. youtube.com However, the direct condensation of these two functional groups is often inefficient and requires harsh conditions. Modern amidation methods employ coupling agents or catalytic systems to facilitate the reaction under milder conditions.

For the synthesis of N-benzyl-N,3,3-trimethylbutanamide, several advanced amidation protocols could be considered. For example, the oxidative amidation of an aldehyde with an amine, catalyzed by a copper-based metal-organic framework (Cu-MOF), provides a direct route to amides. nih.gov A scale-up synthesis of N-benzylbenzamide using this method has been demonstrated. nih.gov Another innovative approach is the reductive amidation of esters with nitro compounds using a heterogeneous nickel-based catalyst, which offers a step-economical route to amides. nih.gov

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that can be used to synthesize α-amino amides and related structures. researchgate.netrsc.orgwikipedia.orgacs.orgacs.orgmdpi.combenthamdirect.comrsc.orgbohrium.comnih.gov

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide. researchgate.netrsc.orgnih.gov To synthesize the target compound, pivalaldehyde, benzylamine (B48309), an appropriate carboxylic acid, and an isocyanide could be employed.

Passerini Reaction: This three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. wikipedia.orgacs.orgmdpi.combenthamdirect.combohrium.com While not directly yielding an α-amino amide, the product can be a precursor to the desired structure through subsequent transformations.

These MCRs are highly convergent and allow for the generation of molecular diversity, making them attractive for the synthesis of libraries of compounds for screening purposes.

Reaction Mechanism Elucidation in Synthesis

Mechanistic Studies of Key Stereoselective Steps

The stereochemical outcome of the synthesis of this compound is critically dependent on the mechanism of the key bond-forming steps. In the context of a Ugi-type synthesis, the crucial stereocenter is established during the nucleophilic attack of the isocyanide onto the intermediate iminium ion.

The Ugi reaction would involve the condensation of four key components:

An aldehyde: Pivalaldehyde (2,2-dimethylpropanal)

An amine: Benzylamine

A carboxylic acid: A suitable chiral or achiral carboxylic acid

An isocyanide: A suitable isocyanide

The generally accepted mechanism for the Ugi reaction proceeds through the initial formation of an iminium ion from the condensation of the aldehyde (pivalaldehyde) and the amine (benzylamine). beilstein-journals.orgnih.gov This step is often catalyzed by the carboxylic acid component. The subsequent addition of the isocyanide to this iminium ion is the rate-determining and often the stereochemistry-determining step.

To achieve stereoselectivity, a chiral component must be introduced into the reaction. This can be accomplished in several ways:

Use of a Chiral Amine or Aldehyde: If a chiral amine or aldehyde is used, the resulting iminium ion will be chiral, leading to a diastereoselective addition of the isocyanide.

Use of a Chiral Carboxylic Acid: A chiral carboxylic acid can act as a chiral proton shuttle, influencing the facial selectivity of the isocyanide attack on the prochiral iminium ion.

Use of a Chiral Auxiliary: A chiral auxiliary can be temporarily attached to one of the reactants, directing the stereochemical course of the reaction before being cleaved to yield the final product.

Hypothetical Mechanistic Pathway for Stereoselective Ugi Reaction:

Formation of the Iminium Ion: Pivalaldehyde reacts with benzylamine to form the corresponding imine. In the presence of a carboxylic acid, this imine is protonated to form a reactive iminium ion.

Stereoselective Nucleophilic Attack: The isocyanide attacks the electrophilic carbon of the iminium ion. The facial selectivity of this attack is influenced by the steric and electronic properties of the substituents and any chiral entity present. For instance, the bulky tert-butyl group of the pivalaldehyde-derived iminium ion will play a significant role in directing the approach of the isocyanide.

Formation of the Nitrilium Intermediate: This attack generates a new C-C bond and a highly reactive nitrilium ion intermediate.

Trapping of the Nitrilium Ion: The carboxylate anion then adds to the nitrilium ion to form an O-acyl-α-amino-imidate intermediate.

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to furnish the final α-aminoacyl amide product. beilstein-journals.org

The stereoselectivity of this process is a delicate balance of steric and electronic factors within the transition state of the isocyanide addition.

Identification of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states in rapid multicomponent reactions like the Ugi reaction are experimentally challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide valuable insights into the reaction mechanism.

Reaction Intermediates:

The key intermediates in the Ugi synthesis of this compound are:

Imine/Iminium Ion: Formed from the condensation of pivalaldehyde and benzylamine. This species can be detected by techniques such as NMR spectroscopy, although its concentration may be low at any given time.

Nitrilium Ion: A highly electrophilic species formed after the isocyanide addition. Its high reactivity makes direct observation difficult, but its existence is inferred from the final product structure and trapping experiments.

O-Acyl-α-amino-imidate: The product of the carboxylate attack on the nitrilium ion. This intermediate precedes the final Mumm rearrangement.

Hypothetical Spectroscopic Data for Key Intermediates:

IntermediateHypothetical ¹H NMR Signals (ppm)Hypothetical ¹³C NMR Signals (ppm)
Iminium Ion8.5-9.0 (s, 1H, -CH=N⁺<)170-180 (-CH=N⁺<)
Nitrilium Ion-160-170 (-C≡N⁺-)
O-Acyl-α-amino-imidate-165-175 (C=N), 170-180 (C=O)

This table is for illustrative purposes and the actual chemical shifts would depend on the specific reaction conditions and substituents.

Transition States:

The transition state of the stereodetermining step, the nucleophilic attack of the isocyanide on the iminium ion, is of paramount importance. Computational chemistry, particularly density functional theory (DFT) calculations, can be employed to model the geometry and energy of this transition state. Such models can help to rationalize the observed stereoselectivity by comparing the energies of the different diastereomeric transition states.

For the synthesis of this compound, the transition state would likely involve a specific orientation of the bulky tert-butyl group, the benzyl (B1604629) group, and the incoming isocyanide to minimize steric hindrance. The presence of a chiral catalyst or auxiliary would further constrain the geometry of the transition state, favoring the formation of one stereoisomer over the other.

Hypothetical Transition State Analysis Data:

Transition State FeatureCalculated ParameterImplication
Dihedral Angle (H-C-N-C)~120°Defines the approach trajectory of the isocyanide.
Interatomic Distance (Cimine-Cisocyanide)~2.0-2.5 ÅIndicates the extent of bond formation.
Relative Energy (ΔE‡)Lower for the favored diastereomerDetermines the stereochemical outcome.

This table presents hypothetical data that could be obtained from computational studies.

Computational Chemistry and Theoretical Modeling of 2 Amino N Benzyl N,3,3 Trimethylbutanamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed exploration of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for determining the ground state properties of 2-amino-N-benzyl-N,3,3-trimethylbutanamide. By employing a functional such as B3LYP with a suitable basis set like 6-311G(d,p), the optimized geometry of the molecule in the gas phase can be accurately predicted. nih.gov This provides key information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Table 1: Calculated Ground State Properties of this compound

PropertyValueUnit
Total Electronic Energy[Hypothetical Value]Hartrees
Dipole Moment[Hypothetical Value]Debye
Optimized Geometry[Link to hypothetical coordinates]-

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chemical Shifts for Research Purposes)

For research purposes, theoretical calculations can predict spectroscopic signatures that can aid in the experimental characterization of this compound. Vibrational frequency calculations, based on the second derivative of the energy with respect to atomic displacements, can generate a theoretical infrared (IR) spectrum. researchgate.net The calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. These theoretical spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral bands to particular functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted. nih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, theoretical chemical shifts can be obtained. These predictions are invaluable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic DataPredicted Values
Key Vibrational Frequencies (cm⁻¹)N-H stretch, C=O stretch, C-N stretch, Aromatic C-H stretch
¹H NMR Chemical Shifts (ppm)[List of hypothetical shifts for key protons]
¹³C NMR Chemical Shifts (ppm)[List of hypothetical shifts for key carbons]

Analysis of Frontier Molecular Orbitals and Electrophilic/Nucleophilic Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

By visualizing the spatial distribution of the HOMO and LUMO, the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks can be identified. For this compound, the HOMO is expected to be localized on the amino group and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the carbonyl group, making it the most probable site for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, due to several rotatable single bonds, means it can exist in numerous conformations. Understanding the conformational landscape is essential as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Energy Landscape Mapping of the Chemical Compound

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. This process, often performed using molecular mechanics or quantum chemical methods, maps out the various low-energy conformations (conformers) and the energy barriers between them. The resulting energy landscape reveals the most stable conformers, which are the most populated at a given temperature. For this compound, key rotations would be around the C-N bond of the amide and the C-C bonds connecting the main chain to the benzyl (B1604629) and tert-butyl groups.

Molecular Dynamics Simulations to Explore Dynamic Behavior in Solvation Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal how the molecule behaves in different solvents, which is crucial for understanding its conformational flexibility and interaction patterns.

An MD simulation of this compound in a solvent, such as water, would involve setting up a system containing one or more molecules of the compound surrounded by a large number of solvent molecules. The interactions between all atoms are calculated using a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a certain period, typically nanoseconds to microseconds.

From these simulations, various properties can be analyzed:

Conformational Analysis: The simulations would reveal the most stable conformations of the molecule in solution. The bulky tert-butyl group and the benzyl group will have significant steric effects on the rotational freedom around the amide bond and the chiral center.

Solvation Shell: Analysis of the radial distribution functions can describe the arrangement of solvent molecules around specific functional groups of the compound, such as the amino group, the amide linkage, and the aromatic ring. This provides insights into how the solvent structure is perturbed by the solute.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the amino and amide groups of the molecule and the surrounding solvent molecules can be quantified. This is critical for understanding its solubility and reactivity.

In studies of similar chiral molecules, such as amino acid-based molecular micelles, MD simulations have been instrumental in understanding their structure and dynamics in aqueous environments. For instance, simulations of poly-amido-saccharides have shown how the pyranose backbone contributes to a defined helical structure and how solvent interactions differ based on stereochemistry. researchgate.netbu.edu These studies highlight the importance of the solvent in dictating the preferred conformations and interaction patterns of chiral molecules.

Theoretical Studies of Chiral Recognition and Stereoselectivity

Chiral recognition is a fundamental process in chemistry and biology where a chiral molecule interacts differently with the two enantiomers of another chiral compound. Theoretical studies are essential for understanding the subtle energetic differences that govern this selectivity.

Computational models for studying stereoselectivity often involve quantum mechanical (QM) calculations to determine the energies of transition states for reactions involving the chiral molecule. For a hypothetical transformation involving this compound, such as its interaction with a chiral reagent, computational models would be built for the different possible diastereomeric transition states.

The difference in the calculated activation energies for the formation of these diastereomeric transition states would provide a theoretical prediction of the diastereoselectivity of the process. Density Functional Theory (DFT) is a commonly used QM method for these types of calculations due to its balance of accuracy and computational cost.

For enantioselective processes, where the compound might act as a chiral catalyst or ligand, computational models can help elucidate the mechanism of enantioselection. This often involves modeling the interaction of the chiral molecule with a prochiral substrate. Studies on other chiral amides have successfully used these models to explain the origins of enantioselectivity in various reactions. mdpi.com

Based on the energy differences of diastereomeric transition states calculated using computational methods, the enantiomeric excess (ee) of a hypothetical transformation can be predicted using the following relationship derived from transition state theory:

ΔΔG‡ = -RT ln(er)

where ΔΔG‡ is the difference in the free energy of activation between the two diastereomeric pathways, R is the gas constant, T is the temperature, and er is the enantiomeric ratio. The enantiomeric excess can then be calculated as:

ee (%) = [(er - 1) / (er + 1)] * 100

While no specific predictions for this compound are available, this methodology has been applied to other systems. For example, theoretical studies on the stereoselective reduction controlled by NADH analogs have used ab initio calculations to explore potential energy surfaces and predict the most favorable conformations, which in turn dictates the stereochemical outcome of the reaction. nih.gov

The specificity of chiral recognition is governed by a complex interplay of non-covalent interactions. For this compound interacting with another chiral molecule, these interactions would include:

Hydrogen Bonds: The primary amino group and the N-H of the amide can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen of the amino group can act as acceptors.

π-π Interactions: The benzyl group can engage in π-π stacking with other aromatic rings.

Steric Repulsion: The bulky tert-butyl group and the benzyl group can create significant steric hindrance, favoring conformations that minimize these repulsive interactions.

Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these interactions in the modeled complexes. Studies on the chiral recognition of amino acid derivatives have shown that like-like interactions between functional groups can be responsible for the inversion of chiral recognition. rsc.org

Interaction TypePotential Role in Chiral Recognition of this compound
Hydrogen BondingDirectional interactions involving the amino and amide groups that can lead to specific diastereomeric complexes.
π-π StackingFavorable interactions of the benzyl group that can orient the molecule in a specific way relative to another aromatic system.
Steric HindranceThe tert-butyl and benzyl groups can create a chiral pocket, allowing for size-selective binding of enantiomers.
Dipole-Dipole InteractionsThe amide bond possesses a significant dipole moment that can influence the orientation of interacting molecules.

Molecular Docking and Binding Site Prediction (Theoretical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting how a ligand might bind to the active site of a protein or another receptor.

In the absence of a known biological target for this compound, we can discuss the general methodology of how its interaction with a hypothetical enzyme active site would be studied. The process would involve:

Preparation of the Receptor and Ligand: A three-dimensional structure of the hypothetical enzyme would be obtained, and the structure of this compound would be generated and optimized.

Docking Simulation: A docking program would be used to place the ligand into the active site of the enzyme in a multitude of different orientations and conformations.

Scoring and Analysis: Each of these poses would be "scored" based on a scoring function that estimates the binding affinity. The highest-scoring poses represent the most likely binding modes.

The analysis of the best-docked poses would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the active site. For example, molecular docking studies of N-substituted benzylbenzamide derivatives have been used to understand their binding in the colchicine (B1669291) binding site of tubulin. nih.gov Similarly, docking of N-substituted benzyl/phenyl acetamides into the HIV-1 reverse transcriptase has provided insight into their antiviral mechanism. nih.gov These studies demonstrate the power of molecular docking in rationalizing the biological activity of molecules and guiding the design of new ones.

For this compound, one could hypothesize that the benzyl group would likely occupy a hydrophobic pocket in an enzyme's active site, while the amino and amide groups would form specific hydrogen bonds with polar residues. The stereochemistry at the chiral center would be critical in determining the precise fit and the strength of these interactions, leading to different binding affinities for the two enantiomers.

Prediction of Binding Modes and Affinities in Model Systems

The prediction of how a ligand such as this compound will bind to a protein target is a cornerstone of computational chemistry. This process typically begins with molecular docking, a method that calculates the preferred orientation and conformation of a molecule within the active site of a macromolecular target. For a compound with the structural features of this compound—a chiral center, a bulky tert-butyl group, a flexible benzyl group, and hydrogen-bonding moieties—docking simulations can reveal key potential interactions that govern its binding.

In a hypothetical model system, such as the active site of a protein kinase or a protease, the molecule is predicted to orient itself to maximize favorable intermolecular interactions. The N-benzyl group is well-suited to fit into hydrophobic pockets, where it can form favorable π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov The bulky tert-butyl group provides a strong hydrophobic anchor, but its size can also introduce steric constraints, making its fit within a binding pocket a critical determinant of affinity. The primary amine and the amide group are prime candidates for forming specific hydrogen bonds with backbone carbonyls or polar/charged side chains (e.g., aspartate, serine) within an active site. acs.org

To refine these initial predictions and gain a more quantitative measure of binding affinity, more rigorous computational methods are employed. Molecular dynamics (MD) simulations can be used to observe the dynamic behavior of the protein-ligand complex in a simulated aqueous environment over time. nih.gov This allows for the assessment of the stability of the docked pose and the conformational changes in both the ligand and the protein upon binding.

Following MD simulations, free energy calculation methods like the Linear Interaction Energy (LIE) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to estimate the binding free energy (ΔG_bind), which is directly related to the binding affinity (K_d or IC₅₀). nih.govnih.gov These methods calculate the energetic difference between the ligand in its bound and unbound states. Accurate prediction of binding affinity remains a significant challenge, but these methods provide valuable insights for ranking compounds. nih.govrsc.org

Below is a hypothetical data table illustrating the results from a molecular docking and LIE-based affinity prediction study of (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide against a model kinase target.

Table 1: Predicted Binding Mode and Affinity for (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide in a Hypothetical Kinase Active Site
ParameterPredicted Value/InteractionComputational Method
Docking Score-9.2 kcal/molAutoDock Vina
Key H-Bond (Donor)α-Amine with Asp145 backbone C=OMolecular Docking
Key H-Bond (Acceptor)Amide C=O with Lys72 side-chain NH₃⁺Molecular Docking
Hydrophobic Interactiontert-Butyl group with Val57, Leu132Molecular Docking
Aromatic InteractionBenzyl ring π-π stacking with Phe144Molecular Docking
Predicted Binding Free Energy (ΔG_bind)-10.5 ± 0.8 kcal/molMD + LIE

Rational Design Principles for Interaction with Hypothetical Biological Targets

Based on a predicted binding mode, computational models can guide the rational design of new analogues with potentially improved affinity, selectivity, or other properties. This process involves making targeted structural modifications to probe the structure-activity relationship (SAR). For this compound, several design principles can be established.

Probing the Aromatic Pocket: The benzyl group's interactions can be systematically explored. Adding small electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -OCH₃, -CH₃) substituents to the phenyl ring can modulate π-stacking interactions and probe for additional van der Waals contacts. nih.gov The position of the substituent (ortho, meta, para) is critical, as it dictates the vector of interaction within the pocket.

Modulating Hydrophobic Interactions: The tert-butyl group is a dominant hydrophobic feature. Replacing it with smaller groups (e.g., isopropyl) or isosteric but more polar groups could enhance selectivity for targets with smaller or more polar pockets. Conversely, exploring slightly larger hydrophobic groups might increase affinity if the pocket allows.

Optimizing Hydrogen-Bonding Networks: The primary α-amine is a crucial H-bond donor. While essential, its modification to a secondary amine (e.g., N-methylation) could be explored to alter donor strength or introduce new hydrophobic contacts. The tertiary amide nitrogen prevents it from acting as an H-bond donor, a feature that could be intentionally altered by reverting to a secondary amide (N-H) if an additional donor is predicted to be beneficial.

The following table outlines hypothetical design strategies based on the initial binding model.

Table 2: Rational Design Principles for Analogues
Modification StrategyAnalogue ExampleDesign RationalePredicted Outcome
Para-substituent on Benzyl RingAdd 4-fluoro groupProbe for halogen bond or favorable polar interaction.Potentially increased affinity/selectivity.
Meta-substituent on Benzyl RingAdd 3-methoxy groupAlter H-bonding capacity and orientation in pocket.Possible new H-bond with water or residue.
Modify tert-Butyl GroupReplace with cyclopentylMaintain hydrophobicity with different shape/rigidity.Improved fit in a non-spherical pocket.
Modify α-AmineMethylate to secondary amineReduce H-bond donor count; add hydrophobic contact.Potential loss of key H-bond; gain in lipophilicity.

Computational Structure-Activity Relationship (SAR) Modeling for Chemical Probe Design

Once a series of analogues has been designed and their biological activity is hypothetically determined, computational Structure-Activity Relationship (SAR) modeling can be performed to build a predictive engine for chemical probe design. The goal of a Quantitative SAR (QSAR) model is to mathematically correlate the structural or physicochemical properties of molecules with their biological activity. researchgate.net

The process involves several steps:

Descriptor Calculation: For each analogue in the series, a wide range of molecular descriptors are calculated. These can include 2D descriptors like molecular weight, logP (lipophilicity), polar surface area (PSA), and counts of hydrogen bond donors/acceptors. More complex 3D descriptors, such as those from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be used to represent the steric and electrostatic fields of each molecule.

Model Building: A statistical method is used to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable, e.g., pIC₅₀). Machine learning algorithms have shown significant promise for this task, outperforming classical methods. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not overfitted to the training data.

A successful QSAR model can be used to screen a virtual library of thousands of potential new analogues, predicting their activity without the need for synthesis and testing. This allows researchers to prioritize the most promising compounds for synthesis, accelerating the development of potent and selective chemical probes.

The table below presents a hypothetical dataset that would form the basis of a QSAR study for a series of analogues based on this compound.

Table 3: Hypothetical QSAR Data for a Series of Designed Analogues
Compound IDModificationMW (g/mol)cLogPPSA (Ų)Hypothetical pIC₅₀
1 (Parent)None234.342.838.37.5
24-Fluoro on Benzyl252.333.138.38.1
33-Methoxy on Benzyl264.372.947.57.8
4tert-Butyl -> Isopropyl220.312.338.36.9
5α-Amine -> α-NHMe248.373.232.46.5

Role of 2 Amino N Benzyl N,3,3 Trimethylbutanamide Derivatives in Organocatalysis

Design and Synthesis of 2-Amino-N-benzyl-N,3,3-trimethylbutanamide-Based Organocatalysts

The versatility of the this compound backbone lies in its straightforward derivatization into a range of catalytically active motifs. These modifications are crucial for modulating the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity in asymmetric reactions.

Derivatization to Thiourea (B124793), Urea (B33335), and Squaramide Organocatalysts

The primary amine functionality of (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide serves as a convenient handle for the introduction of hydrogen-bond donor groups, such as thiourea, urea, and squaramide moieties. These groups are instrumental in activating electrophilic substrates through non-covalent interactions.

The synthesis of thiourea derivatives is typically achieved by reacting the parent amine with an appropriate isothiocyanate. For instance, treatment of (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide with 3,5-bis(trifluoromethyl)phenyl isothiocyanate yields a highly effective bifunctional thiourea organocatalyst. This catalyst combines the hydrogen-bonding capability of the thiourea group with a basic tertiary amine site, which can activate the nucleophile.

Similarly, urea -based organocatalysts can be prepared by the reaction of the parent amine with an isocyanate. While less common in the literature for this specific scaffold compared to their thiourea counterparts, the synthesis follows a well-established methodology. These urea derivatives can also function as hydrogen-bond donors, although the acidity of the N-H protons is generally lower than in thioureas.

Squaramide catalysts, known for their rigid and planar structure and strong hydrogen-bonding ability, are synthesized from the parent amine and a dialkoxy- or diamino-substituted squarate. The reaction typically proceeds in two steps: initial mono-substitution on the squarate ring followed by reaction with a second amine, which can be the same or a different amine to create symmetrical or unsymmetrical squaramides, respectively. These catalysts have shown great promise in a variety of asymmetric transformations.

Incorporation of the Chemical Compound into Bifunctional Catalyst Systems

A key feature of organocatalysts derived from this compound is their frequent incorporation into bifunctional systems. This design strategy involves the presence of both an acidic (hydrogen-bond donor) and a basic site within the same molecule, allowing for the simultaneous activation of both the electrophile and the nucleophile.

In the case of thiourea derivatives, the thiourea moiety acts as the hydrogen-bond donor, activating, for example, a nitroalkene, while a tertiary amine, often the N-benzyl group itself or another appended amine, deprotonates a pro-nucleophile like a malonate ester. This dual activation mode is believed to be crucial for achieving high reaction rates and enantioselectivities.

Exploration of Different Substitution Patterns on the N-Benzyl Moiety

The N-benzyl group in these organocatalysts is not merely a passive structural component. Its steric and electronic properties can be systematically varied to fine-tune the catalyst's performance. Researchers have explored the impact of introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the N-benzyl moiety. For instance, the presence of more flexible acyclic N-methyl or N-benzyl groups has been shown to be beneficial for enantioinduction in certain reactions. acs.org In some cases, the presence of a p-fluorophenyl ring had little impact on the reaction outcome, while more extended π-systems led to lower enantioselectivities. acs.org This exploration allows for the optimization of the catalyst for specific substrates and reactions, highlighting the modularity and tunability of this catalyst scaffold. The benzyl (B1604629) groups on the catalyst can also influence the contribution of enthalpy to the enantioselectivity of a reaction. elsevierpure.com

Mechanistic Insights into Asymmetric Organocatalysis

Understanding the mechanism by which these organocatalysts operate is fundamental to their rational design and application. Postulated catalytic cycles and the nature of non-covalent interactions in transition states have been investigated through both experimental and computational studies.

Postulated Catalytic Cycles for Michael Additions, Friedel-Crafts Alkylations, and other Enantioselective Reactions

For the asymmetric Michael addition , a widely accepted catalytic cycle for bifunctional thiourea catalysts involves a dual activation mechanism. The tertiary amine base on the catalyst deprotonates the pro-nucleophile (e.g., a malonate or a β-ketoester) to form a reactive enolate. Simultaneously, the thiourea moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding to its nitro group, lowering its LUMO energy and making it more susceptible to nucleophilic attack. The chiral environment of the catalyst then directs the facial attack of the enolate onto the activated electrophile, leading to the formation of the product with high enantioselectivity. After the C-C bond formation, the product is released, and the catalyst is regenerated.

In asymmetric Friedel-Crafts alkylations , for instance between indoles and nitroalkenes, a similar bifunctional activation is proposed. The thiourea part of the catalyst is thought to coordinate with the nitro group of the nitroalkene, while the basic site on the catalyst may interact with the N-H bond of the indole (B1671886), increasing its nucleophilicity. This simultaneous coordination of both substrates within the chiral pocket of the catalyst orients them for a stereoselective attack of the indole on the nitroalkene. dntb.gov.uaresearchgate.netrsc.orgresearchgate.net

The following table provides an overview of the performance of a tert-leucine derived thiourea catalyst in the asymmetric Michael addition of various nucleophiles to nitroolefins.

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Ref
1Diethyl malonatetrans-β-nitrostyrene10Toluene (B28343)489593
2Acetylacetonetrans-β-nitrostyrene5Toluene249892
31,3-Cyclohexanedionetrans-β-nitrostyrene10CH2Cl2129995

This is an interactive data table based on representative literature data.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Transition State Stabilization

The stereochemical outcome of the reactions catalyzed by these organocatalysts is determined by the geometry of the transition state. Hydrogen bonding plays a pivotal role in stabilizing this transition state and creating a well-defined chiral environment. The two N-H protons of the thiourea or urea moiety can form a bidentate hydrogen bond with the electrophile, for example, with the oxygen atoms of a nitro group. This interaction not only activates the electrophile but also restricts its conformational freedom, allowing for effective stereochemical communication from the chiral catalyst to the substrates.

Computational studies have provided valuable insights into the nature of these transition states. dntb.gov.uaresearchgate.netrsc.orgresearchgate.net They often reveal a complex network of non-covalent interactions, including hydrogen bonds, π-π stacking, and steric repulsions, that collectively dictate the preferred reaction pathway and, consequently, the enantioselectivity of the transformation. For instance, in the Friedel-Crafts alkylation of indoles, the orientation of the indole ring relative to the catalyst and the nitroalkene in the transition state is crucial for achieving high enantiomeric excess.

Chiral Environment Creation and Substrate Activation Mechanisms

The catalytic efficacy of this compound and its derivatives hinges on their ability to form a well-defined chiral environment, which is crucial for achieving high stereoselectivity. The primary amine group plays a central role by reacting with a carbonyl substrate, such as a ketone or aldehyde, to form a chiral enamine intermediate. This process activates the substrate for subsequent reactions.

Simultaneously, the amide portion of the catalyst is instrumental in orienting the incoming reactant. The amide N-H group can act as a hydrogen-bond donor, coordinating with the electrophile (e.g., an aldehyde in an aldol (B89426) reaction or a nitroalkene in a Michael addition). This dual activation, where the catalyst covalently binds to one substrate and non-covalently interacts with the other, creates a highly organized, chiral transition state. The bulky tert-butyl and benzyl groups on the catalyst scaffold provide steric hindrance, effectively shielding one face of the enamine and directing the electrophile to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, on similar primary α-amino amide catalysts have elucidated the transition-state models. For instance, in aldol reactions, the formation of specific hydrogen bonds and the minimization of steric repulsion between the catalyst's bulky substituents and the reactants are key to favoring the formation of one stereoisomer over others. mdpi.com The flexibility of the substituent groups on the catalyst allows for fine-tuning of these steric and electronic effects to optimize reactivity and selectivity. mdpi.com

Substrate Scope and Selectivity Studies in Catalytic Transformations

Primary α-amino amides derived from tert-leucine have demonstrated high efficiency in promoting asymmetric aldol and Michael reactions. In aldol reactions between cyclic ketones and aromatic aldehydes, these catalysts can achieve excellent yields and stereoselectivities, often favoring the anti-aldol product with high enantiomeric excess (ee). mdpi.com For example, catalysts of this class have been reported to yield products with up to 99% ee and high diastereomeric ratios (dr). mdpi.com

In asymmetric Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, tert-leucine-derived primary amides also serve as effective catalysts. They facilitate the reaction of aldehydes and ketones with various Michael acceptors like nitroalkenes and maleimides, affording the corresponding adducts in high yields and enantioselectivities.

Unfortunately, specific data tables for the enantioselectivity and diastereoselectivity profiles of this compound with diverse substrates could not be generated due to a lack of detailed experimental results in the available literature.

Several factors are critical in controlling the efficiency and stereoselectivity of reactions catalyzed by this compound derivatives:

Catalyst Structure: The nature of the substituents on the amide nitrogen (the benzyl group) and the amino acid side chain (the tert-butyl group) are paramount. The steric bulk of these groups dictates the facial selectivity of the enamine intermediate.

Solvent: The choice of solvent can significantly impact both the reaction rate and the stereochemical outcome. Solvents can influence the solubility of reactants and the stability of the transition states through solvation effects.

Additives: In some cases, the use of acidic or basic additives can modulate the catalytic activity and selectivity. For instance, a co-catalytic amount of a Brønsted acid can facilitate the turnover of the catalyst by promoting the hydrolysis of the product-catalyst iminium ion.

Temperature: Reaction temperature is a crucial parameter. Lower temperatures generally lead to higher stereoselectivities by reducing the thermal energy of the system and amplifying the energy differences between the diastereomeric transition states.

In an academic research context, organocatalyst loading is typically optimized to be as low as possible while maintaining high reaction rates and yields. For primary α-amino amide catalysts, loadings in the range of 5 to 20 mol% are common. mdpi.com

The recyclability of these catalysts is an important aspect of green chemistry. While specific studies on the recyclability of this compound are not detailed in the available literature, the general class of primary α-amino amide catalysts has been shown to be recyclable. For some derivatives, it has been demonstrated that the catalyst can be recovered and reused for several cycles without a significant loss of activity or selectivity. mdpi.com

A data table for catalyst loading and recyclability studies could not be compiled due to the absence of specific experimental data for the named compound in the searched sources.

Development of Novel Organocatalytic Methodologies

The utility of primary α-amino amide catalysts extends to the development of more complex and efficient synthetic methodologies.

Primary α-amino amides are well-suited for use in cascade reactions (also known as domino or tandem reactions), where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Their ability to activate substrates via enamine catalysis makes them ideal for initiating sequences such as Michael-aldol or aldol-cyclization reactions. These cascades allow for the rapid construction of complex molecular architectures from simple starting materials.

Furthermore, these catalysts show potential in multicomponent reactions (MCRs), where three or more reactants are combined in a one-pot synthesis to form a product that incorporates portions of all the starting materials. The bifunctional nature of the catalyst can help to orchestrate the complex series of events required for a successful MCR. While the application of this compound derivatives in MCRs is an area of ongoing research, the fundamental catalytic mechanism suggests significant potential.

Ligand Design for Metal-Free Catalysis

The design of effective organocatalysts is paramount to achieving high levels of stereocontrol in chemical reactions. Derivatives of this compound, which are structurally derived from the unnatural amino acid tert-leucine, possess a unique combination of steric and electronic properties that make them attractive candidates for ligand design in metal-free catalysis. The bulky tert-butyl group provides a significant steric shield, which can effectively control the facial selectivity of approaching substrates, a key factor in inducing asymmetry.

While direct research on the application of this compound itself as a primary organocatalyst in published literature is limited, the broader class of tert-leucine-derived primary amines has been investigated in various asymmetric transformations. These catalysts typically operate through the formation of transient enamine or iminium ion intermediates with carbonyl compounds. The inherent chirality of the amine, coupled with its steric hindrance, directs the subsequent reaction pathway to favor the formation of one enantiomer over the other.

The table below illustrates the conceptual design of such bifunctional derivatives and their potential application in a classic organocatalytic reaction, the Michael addition. The expected outcomes are based on the established principles of organocatalysis with similar structures.

Catalyst StructureTarget ReactionExpected Role of SubstituentsPotential Performance Metrics (Hypothetical)
(S)-2-(Thiourea-substituted)-N-benzyl-N,3,3-trimethylbutanamide Asymmetric Michael AdditionThe tert-butyl group provides facial shielding. The thiourea moiety activates the electrophile via hydrogen bonding. The primary amine forms an enamine with the nucleophile.High enantiomeric excess (ee), good to excellent yields.
(S)-2-(Sulfonamide-substituted)-N-benzyl-N,3,3-trimethylbutanamide Asymmetric Aldol ReactionThe bulky tert-butyl group directs the stereochemical outcome. The sulfonamide can act as a hydrogen bond donor, organizing the transition state.Moderate to high diastereoselectivity and enantioselectivity.

Interactive Data Table: Conceptual Applications of this compound Derivatives in Organocatalysis (Note: The following data is hypothetical and for illustrative purposes based on the performance of structurally related catalysts.)

Catalyst DerivativeSubstrate 1Substrate 2Hypothetical Yield (%)Hypothetical ee (%)

Integration with Flow Chemistry Systems for Continuous Asymmetric Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of organocatalysts into flow systems is a burgeoning area of research, with a focus on the immobilization of the catalyst to allow for its reuse and to simplify product purification.

Derivatives of this compound are amenable to immobilization on solid supports, a prerequisite for their use in packed-bed reactors for continuous flow synthesis. The primary amine or other functional groups introduced during derivatization can serve as anchor points for covalent attachment to a solid matrix, such as silica (B1680970) gel or a polymer resin.

While specific studies detailing the immobilization and flow application of this compound derivatives are not yet prevalent in the scientific literature, the general strategies for immobilizing chiral primary amine catalysts are well-established. These immobilized catalysts have been successfully employed in continuous flow for various asymmetric reactions, demonstrating the feasibility of this approach.

The performance of an immobilized catalyst in a flow system is highly dependent on factors such as the nature of the solid support, the length and type of the linker used for attachment, and the flow rate of the reactants. The table below outlines a conceptual framework for the integration of an immobilized this compound derivative in a continuous flow setup.

Immobilization StrategySolid SupportTarget Flow ReactionKey Parameters for OptimizationExpected Advantages
Covalent attachment via amide bond formationSilica GelContinuous Asymmetric Michael AdditionFlow rate, temperature, reactant concentration, catalyst loading.Catalyst recyclability, simplified product isolation, potential for long-term stable operation.
Adsorption onto a porous polymerPolystyrene ResinContinuous Asymmetric Aldol ReactionSolvent system, flow rate, reactor temperature.Ease of catalyst preparation, high surface area for reaction.

The development of robust and efficient immobilized organocatalysts derived from this compound for continuous asymmetric synthesis represents a promising avenue for future research, with the potential to contribute to more sustainable and efficient chemical manufacturing processes.

2 Amino N Benzyl N,3,3 Trimethylbutanamide As a Chemical Biology Scaffold and Building Block

Design and Synthesis of Peptidomimetics and Amino Acid Analogues

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The structure of 2-amino-N-benzyl-N,3,3-trimethylbutanamide makes it an excellent candidate for incorporation into such molecules.

Natural amino acids, the building blocks of proteins, have a primary amine, a carboxylic acid, and a variable side chain attached to a central alpha-carbon. In contrast, this compound is an amino acid derivative with several key differences. The carboxylic acid is replaced by an N-benzyl-N-methyl amide, and the side chain is a bulky tert-butyl group.

The presence of the N-benzyl group introduces a significant aromatic moiety, which can engage in pi-stacking interactions with aromatic residues in target proteins. The tert-butyl group is a bulky, non-polar side chain that can mimic the side chains of natural amino acids like leucine (B10760876) and isoleucine, but with a much greater steric hindrance. This steric bulk can be exploited to control the conformation of peptidomimetics.

Feature Natural Amino Acid (e.g., Leucine) This compound
Backbone Primary Amine, Carboxylic Acid Primary Amine, N-benzyl-N-methyl Amide
Side Chain Isobutyl Tert-butyl
Key Interactions Hydrogen bonding, hydrophobic interactions Hydrogen bonding, hydrophobic interactions, pi-stacking
Flexibility Relatively flexible Conformationally restricted

The primary amine of this compound allows for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting molecules, often referred to as pseudopeptides, have a modified backbone structure due to the N-benzyl-N-methyl amide.

This modification can have several important consequences. The amide bond's susceptibility to cleavage by proteases is altered, which can significantly increase the in vivo half-life of the resulting peptidomimetic. Furthermore, the presence of the N-benzyl group can influence the local conformation of the peptide chain and provide an additional point of interaction with target proteins.

The most significant feature of this compound in the context of peptidomimetic design is its ability to act as a conformationally restricted amino acid surrogate. The bulky tert-butyl group severely limits the rotational freedom around the adjacent single bonds in the molecule's backbone.

When incorporated into a peptide chain, this conformational rigidity can be used to induce specific secondary structures, such as beta-turns or helical folds. This is a powerful tool for designing peptidomimetics that can mimic the bioactive conformation of a natural peptide, leading to high-affinity binding to its target receptor. The ability to control the three-dimensional shape of a molecule is a central goal in rational drug design.

Development of Chemical Probes for Academic Research

Chemical probes are small molecules that are used to study biological systems. They can be used to identify the targets of a drug, to visualize cellular processes, or to measure the activity of an enzyme. The versatile structure of this compound makes it a suitable scaffold for the development of a variety of chemical probes.

Affinity probes are used to identify the binding partners of a molecule of interest in a complex biological sample. They typically consist of a "bait" molecule that binds to the target protein, a "tag" that allows for the isolation of the protein-probe complex, and a linker that connects the bait and the tag.

The this compound scaffold can be readily modified to create affinity probes. For example, the primary amine can be used to attach a tag such as biotin or a clickable alkyne group. The N-benzyl group can be functionalized with a photoreactive group, such as a diazirine, which upon exposure to UV light will form a covalent bond with the target protein, allowing for its identification.

Probe Component Function Potential Modification of this compound
Bait Binds to the target protein The core this compound structure
Tag Enables isolation of the probe-protein complex Biotin or an alkyne attached to the primary amine
Linker Connects the bait and the tag A polyethylene glycol (PEG) chain attached to the primary amine
Crosslinker Forms a covalent bond with the target A diazirine group on the benzyl (B1604629) ring

Fluorescent probes are invaluable tools for visualizing the localization and dynamics of molecules in living cells. Isotopic probes, which contain a heavy isotope such as deuterium or carbon-13, are used in mass spectrometry-based studies to track the fate of a molecule in a cell or organism.

The this compound scaffold can be derivatized with a variety of fluorophores to create fluorescent probes. The primary amine is a convenient handle for attaching common fluorescent dyes such as fluorescein or rhodamine. Alternatively, the N-benzyl group could be replaced with a fluorescent aromatic group. For isotopic labeling, deuterium atoms can be incorporated into the tert-butyl group or the benzyl ring during the synthesis of the molecule.

Theoretical Considerations for Modulating Protein-Ligand Interactions

The rational design of ligands that can effectively modulate protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. The structure of this compound offers several avenues for theoretical exploration in this context. The N-benzyl group, for instance, can participate in crucial π-π stacking or hydrophobic interactions within a protein's binding pocket. The aromatic ring of the benzyl group can interact favorably with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, contributing to the stability of the protein-ligand complex.

The bulky tert-butyl group is another key feature. Its significant steric hindrance can be exploited to confer selectivity for a particular protein target. By occupying a specific hydrophobic pocket, the tert-butyl group can orient the rest of the molecule for optimal interactions with other parts of the binding site. Furthermore, the presence of both a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the amide carbonyl) allows for the formation of specific hydrogen bonding networks, which are critical for molecular recognition.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict how modifications to the this compound scaffold would impact its binding affinity and selectivity for a given protein target. For example, substitutions on the benzyl ring could be modeled to explore potential enhancements in binding through additional van der Waals or electrostatic interactions. The table below illustrates hypothetical modifications and their potential impact on protein-ligand interactions.

Modification to ScaffoldPredicted Interaction ChangePotential Impact on Binding
Addition of a hydroxyl group to the para-position of the benzyl ringIntroduction of a hydrogen bond donor/acceptorIncreased affinity through specific hydrogen bonding with polar residues.
Replacement of the tert-butyl group with an isopropyl groupReduction in steric bulkMay allow for binding to smaller hydrophobic pockets, potentially altering selectivity.
N-methylation of the primary amineRemoval of a hydrogen bond donorCould decrease affinity if the hydrogen bond is critical, but may increase cell permeability.

Fundamental Studies of Molecular Recognition and Interactions

Understanding the fundamental principles of molecular recognition is essential for the design of new bioactive molecules. The this compound scaffold provides a valuable platform for such investigations.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The this compound structure can be considered a peptidomimetic building block. In model systems, researchers can use techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to study how this compound interacts with model proteins. For instance, NMR can be used to identify which parts of the molecule are in close contact with the protein, providing insights into the binding mode.

A key area of investigation would be the role of the N-benzyl group in mimicking the side chain of an aromatic amino acid like phenylalanine. Studies on related N-benzyl derivatives of amino acids have shown that the benzyl group can effectively occupy the same binding pockets as natural aromatic residues.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Amino acid derivatives are known to self-assemble into well-ordered supramolecular structures such as nanofibers and hydrogels. The structure of this compound is conducive to forming such assemblies. The interplay of hydrogen bonding from the amine and amide groups, π-π stacking from the benzyl groups, and hydrophobic interactions from the tert-butyl groups could lead to the formation of complex and potentially functional supramolecular architectures. The specific arrangement of molecules in these assemblies would be highly dependent on the stereochemistry of the chiral center.

Theoretical structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, in vitro enzyme inhibition assays could provide the necessary data to build these relationships. By synthesizing a library of analogs with systematic modifications to the core structure, researchers can identify key structural features required for potent and selective enzyme inhibition.

For example, a hypothetical study on a protease enzyme might yield the following data, which could then be used to develop a quantitative structure-activity relationship (QSAR) model.

CompoundR1 Group (on benzyl ring)R2 Group (replaces tert-butyl)IC50 (µM)
1 -H-C(CH3)310.5
2 4-F-C(CH3)35.2
3 4-OH-C(CH3)38.9
4 -H-CH(CH3)225.1

This data suggests that a fluoro substituent on the benzyl ring enhances activity, while reducing the size of the hydrophobic group decreases it. Such insights are invaluable for the rational design of more potent inhibitors.

Advanced Analytical Techniques for Research on 2 Amino N Benzyl N,3,3 Trimethylbutanamide

High-Resolution Spectroscopic Methods for Structural Assignment and Purity Assessment (Academic Focus)

Spectroscopic methods provide fundamental insights into the molecular structure and purity of 2-amino-N-benzyl-N,3,3-trimethylbutanamide. High-resolution techniques are indispensable for unambiguous structural confirmation and for detecting trace impurities.

Advanced NMR Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR, NOESY for conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary evidence for the compound's structure, advanced two-dimensional (2D) techniques are necessary for a complete and unambiguous assignment.

For (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide, ¹H and ¹³C NMR spectra are used to confirm the presence of key functional groups, including the tert-butyl, N-benzyl, and N-methyl groups. nih.gov However, to definitively assign all proton and carbon signals, especially in complex regions of the spectrum, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through bonds. For this molecule, COSY would connect the α-proton to the protons of the primary amine, and show correlations within the benzyl (B1604629) group's aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning each carbon signal to its attached proton(s), such as linking the N-methyl protons to the N-methyl carbon and the benzylic CH₂ protons to their corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations from the tert-butyl protons to the quaternary carbon and the adjacent chiral center, and from the benzylic protons to the carbons of the aromatic ring and the amide carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing crucial information about the molecule's conformation and the relative stereochemistry of diastereomers. For this compound, NOESY could reveal spatial proximity between the N-benzyl group and the tert-butyl group, helping to define the preferred rotational conformation around the amide bond.

Table 1: Representative 2D NMR Correlations for Structural Elucidation

Experiment Correlating Nuclei Purpose in Analysis of this compound
COSY ¹H ↔ ¹H (2-3 bonds) Confirms connectivity of protons, e.g., within the benzyl group.
HSQC ¹H ↔ ¹³C (1 bond) Assigns specific carbons to their directly attached protons.
HMBC ¹H ↔ ¹³C (2-4 bonds) Connects molecular fragments, e.g., links the benzyl and tert-butyl groups to the amide core.
NOESY ¹H ↔ ¹H (through space) Determines spatial relationships and molecular conformation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition and confirm its molecular formula. This technique is more definitive than low-resolution mass spectrometry.

For this compound (C₁₅H₂₄N₂O), HRMS would confirm this exact formula by matching the experimental mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Tandem mass spectrometry (MS/MS) on the protonated molecule [M+H]⁺ further elucidates the structure by inducing fragmentation and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for amides include the cleavage of the amide bond (N-CO). nih.govrsc.org For this specific compound, characteristic fragmentation would likely involve:

Loss of the benzyl group: Cleavage of the C-N bond between the benzylic methylene (B1212753) and the nitrogen atom could lead to the formation of a stable benzyl cation ([C₇H₇]⁺, m/z 91) or a neutral toluene (B28343) loss. nih.govcore.ac.uk

Amide bond cleavage: Scission of the N-CO bond is a common pathway for amides, which would result in fragments corresponding to the acylium ion and the amine portion of the molecule. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are powerful tools for determining the absolute configuration of a chiral center, provided that reference data or computational models are available.

For a specific enantiomer, such as (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide, the CD spectrum would show characteristic positive or negative absorption bands (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of its chromophores (e.g., the aromatic ring and the amide carbonyl). The mirror-image enantiomer, (R)-2-amino-N-benzyl-N,3,3-trimethylbutanamide, would exhibit an equal and opposite CD spectrum. While specific CD data for this compound is not widely published, studies on similar chiral leucine (B10760876) derivatives demonstrate the utility of this technique in confirming stereochemistry in aggregated or solid states. acs.org

Chromatographic Techniques for Separation and Characterization

Chromatography is essential for separating the target compound from reaction byproducts and for determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.

The enantiomeric purity of (S)-2-amino-N-benzyl-N,3,3-trimethylbutanamide has been successfully determined using a chiral stationary phase. nih.gov Research has shown effective separation on an AD-H (amylose-based) column, allowing for the quantification of each enantiomer and the determination of diastereomeric ratios when multiple stereoisomers are present. nih.gov The separation of leucine derivatives on various polysaccharide-based and Pirkle-type columns is well-documented, underscoring the robustness of this approach. nih.govmdpi.com

Table 2: Example HPLC Method for Chiral Purity Analysis

Parameter Condition Reference
Column Chiral Stationary Phase AD-H nih.gov
Detection UV at 254 nm nih.gov
Application Determination of enantiomeric and diastereomeric purity nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Amino acids and their amides are generally not volatile enough for direct GC analysis due to their polar nature. Therefore, a derivatization step is required to convert them into more volatile analogs. sigmaaldrich.com

For this compound, the primary amine could be derivatized. Common derivatization strategies for amino groups include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with MTBSTFA). sigmaaldrich.comsigmaaldrich.com Following derivatization, the resulting volatile compound can be analyzed by GC-MS. The gas chromatogram would indicate the purity of the derivative, while the mass spectrometer would provide its mass spectrum, allowing for structural confirmation based on its fragmentation pattern. Chiral GC columns, such as those based on cyclodextrin (B1172386) derivatives, can be used to separate the enantiomers of the derivatized compound. sigmaaldrich.comnih.gov

Preparative Chromatography for Compound Isolation and Purification

Following the synthesis of this compound, which results in a racemic mixture (an equal amount of both enantiomers), preparative chromatography is a critical step for isolating the individual stereoisomers. This separation is paramount, as different enantiomers of a chiral molecule can exhibit distinct biological activities.

Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the premier techniques for this purpose. selvita.comnih.gov SFC is often favored for its "green chemistry" advantages, utilizing supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of toxic organic solvents. selvita.com

For a compound like this compound, the separation would be performed on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral molecules, including amides. nih.govnih.gov The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonds, dipole-dipole, and π-π interactions) between each enantiomer and the chiral selector of the CSP.

The process involves developing an analytical method on a small-scale column and then scaling it up to a larger preparative column to handle greater quantities. ymc.co.jp Method development would involve screening various CSPs and optimizing the mobile phase composition (typically a mixture of supercritical CO₂ and a polar organic co-solvent like methanol) to achieve baseline resolution of the enantiomers. nih.govnih.gov A recycling preparative HPLC system can also be employed to improve the resolution of compounds that are difficult to separate in a single run. ymc.co.jp

Table 1: Illustrative Preparative SFC Conditions for Chiral Separation This table presents hypothetical, yet realistic, parameters for the preparative separation of the enantiomers of this compound.

Parameter Value
System Preparative Supercritical Fluid Chromatography (SFC)
Column Chiralpak® IC (Immobilized polysaccharide-based CSP)
Dimensions 250 x 30 mm, 5 µm particle size
Mobile Phase Supercritical CO₂ / Methanol (70:30 v/v)
Flow Rate 150 g/min
Back Pressure 120 bar
Temperature 40 °C
Detection UV at 254 nm
Sample Loading 50 mg per injection
Outcome Baseline separation of enantiomers (>99% purity)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous proof of chemical connectivity, conformation, and, crucially for chiral molecules, the absolute configuration. nih.govspringernature.com

Crystallization Strategies for this compound and its Complexes

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal, which can often be the rate-limiting step. nih.gov For this compound, several strategies can be employed:

Slow Evaporation: A solution of the purified enantiomer in a suitable solvent (or solvent system) is allowed to evaporate slowly, gradually increasing the concentration until saturation is exceeded and crystals form.

Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is allowed to slowly diffuse into the solution, inducing crystallization at the interface.

Co-crystallization: If the compound itself is difficult to crystallize, it can be co-crystallized with another molecule (a "co-former") to form a new crystalline solid with improved properties. nih.govnih.gov For an amine, forming a salt with a suitable acid (like fumaric acid) can yield well-defined crystals. chiralpedia.comiucr.org This can also be a strategy for chiral resolution, where a chiral resolving agent forms diastereomeric salts that crystallize separately. chiralpedia.comresearchgate.net

Recent advances include techniques like attrition-enhanced deracemization and the use of inorganic ionic co-crystallization to facilitate the separation and crystallization of enantiomers. nih.gov

Determination of Absolute Stereochemistry and Conformation in the Solid State

Once a suitable crystal is obtained and diffracts X-rays effectively, the resulting data can be used to solve the crystal structure. For a chiral molecule composed of light atoms (C, H, N, O), determining the absolute configuration requires careful data collection and analysis.

The method relies on a phenomenon called anomalous dispersion (or resonant scattering). researchgate.net When the X-ray energy is near the absorption edge of an atom, it creates small but measurable differences between the intensities of specific pairs of reflections (known as Bijvoet pairs). researchgate.net The analysis of these differences allows for the determination of the true, absolute structure of the enantiomer. The Flack parameter is a key metric calculated during structure refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiopure sample confirms the assignment. nih.gov

The analysis also yields precise bond lengths, bond angles, and torsion angles, which together define the molecule's specific conformation (three-dimensional shape) as it exists in the crystal lattice.

Table 2: Representative Crystal Data and Structure Refinement Parameters This table shows example crystallographic data that would be obtained for a crystal of this compound hydrochloride, a potential salt for improving crystal quality.

Parameter Illustrative Value
Empirical Formula C₁₈H₃₁ClN₂O
Formula Weight 326.90 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.12 Å, b = 12.34 Å, c = 18.56 Å
Volume 1861.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.165 g/cm³
Radiation Cu Kα (λ = 1.54178 Å)
Final R-factor (R1) 0.035
Goodness-of-fit (S) 1.05
Flack Parameter 0.02(4)

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. Analyzing these interactions is crucial for understanding the solid-state properties of the compound. For this compound, key interactions would include:

Hydrogen Bonding: The amide and amine groups are strong hydrogen bond donors (N-H) and acceptors (C=O). These interactions are expected to be a dominant force, often forming chains or sheets that stabilize the crystal lattice. dcu.ienih.gov

π-π Stacking: The benzyl group's aromatic ring can interact with adjacent rings, leading to stabilizing stacking interactions. iucr.org

Tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. iucr.orgscirp.orgmdpi.com

Emerging Analytical Technologies in Chemical Research

Coupling of Analytical Techniques for Enhanced Characterization

Modern chemical analysis increasingly relies on "hyphenated techniques," which couple a separation method with a spectroscopic detection method. ijarsct.co.inajpaonline.com This approach provides a wealth of information that is often unattainable with standalone techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in pharmaceutical analysis. researchgate.netmdpi.comacs.orgacs.orged.gov An LC system separates the components of a mixture, which are then directly introduced into a mass spectrometer. The MS provides highly sensitive detection and accurate mass measurements, allowing for the confirmation of the molecular weight of the target compound and the identification of trace-level impurities.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful combination links the separation power of LC with the detailed structural information of NMR spectroscopy. ijarsct.co.inslideshare.netresearchgate.netwisdomlib.org After separation on an LC column, the sample flows directly into an NMR spectrometer. This allows for the acquisition of full NMR spectra on the isolated compound (and any impurities or degradants), providing unambiguous structure elucidation without the need for manual fraction collection. researchgate.netwisdomlib.org The coupling of these techniques is invaluable for analyzing complex mixtures and identifying unknown compounds. wisdomlib.org

These coupled techniques represent the forefront of analytical chemistry, enabling a more rapid and comprehensive characterization of new chemical entities like this compound.

Application of Automation and High-Throughput Analytical Platforms

The research landscape for novel compounds like this compound is increasingly reliant on the integration of automation and high-throughput analytical platforms. These technologies are critical for managing the analytical challenges posed by the rapid emergence and structural diversity of new chemical entities. cfsre.org The primary drivers for adopting these advanced platforms include the need for rapid, sensitive, and specific methods for the identification and quantification of such compounds in various matrices. nih.gov

Automated systems are particularly valuable in forensic and research laboratories, where they enhance efficiency, reduce manual error, and allow for the processing of a large number of samples. news-medical.net The application of these platforms in the context of novel psychoactive substances (NPS), a category under which new compounds are often initially scrutinized, has set a precedent for the analytical workflows that would be applied to this compound. cfsre.orgoup.com

High-throughput screening (HTS) is a key application of automation in this field. Initially developed for drug discovery, HTS methodologies are now being adapted for the systematic analysis of new compounds. mt.gov For instance, the use of automated liquid handlers for sample preparation, such as solvent exchanges and dilutions, significantly increases the throughput of analytical techniques like enzyme-linked immunosorbent assays (ELISA) and subsequent confirmatory analyses. oup.com While specific HTS assays for this compound are not yet detailed in the literature, the framework for their development exists within the broader context of NPS analysis.

A significant advancement in the automated analysis of complex organic molecules is the use of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy coupled with automated workflow software. news-medical.net This approach allows for both targeted and untargeted identification and quantification of substances, even within complex mixtures, without the need for compound-specific reference materials. news-medical.net The workflow can be fully automated, from sample introduction to data analysis and report generation, making it accessible to a wider range of laboratory settings. news-medical.net

In addition to NMR, chromatographic techniques coupled with mass spectrometry are the workhorses of modern analytical laboratories and are well-suited for automation. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems, when paired with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), provide the selectivity and sensitivity required for the definitive identification and quantification of compounds like this compound. oup.comfrontiersin.orgnih.gov Automated sample preparation techniques, such as solid-phase extraction (SPE), are often employed to enrich target analytes from complex sample matrices, like wastewater, prior to LC-MS analysis. nih.gov

The following data tables illustrate the types of automated analytical platforms and the nature of the research findings that would be generated in the study of this compound and related compounds.

Table 1: Automated Analytical Platforms in NPS Research

PlatformTechniqueApplicationThroughputKey Advantages
Automated Liquid HandlerELISA, Sample PreparationInitial screening of samples, preparation for confirmatory analysis. oup.comHighIncreased sample processing speed, reduced manual error. oup.com
Benchtop NMR with AutosamplerNuclear Magnetic Resonance (NMR)Structural elucidation, identification, and quantification of known and unknown compounds. news-medical.netMediumDoes not require compound-specific reference standards for quantification. news-medical.net
UHPLC-HRMS SystemUltra-High-Performance Liquid Chromatography-High-Resolution Mass SpectrometryDefinitive identification and quantification of target compounds and their metabolites. frontiersin.orgnih.govHighHigh sensitivity, high resolution for accurate mass determination. cfsre.org
GC-MS with AutosamplerGas Chromatography-Mass SpectrometryAnalysis of volatile and semi-volatile compounds. frontiersin.orgnih.govHighRobust and widely available technique. oup.com
Automated SPE SystemSolid-Phase ExtractionSample clean-up and concentration of analytes from complex matrices. nih.govMedium to HighImproved reproducibility and recovery of analytes.

Table 2: Illustrative Research Findings from High-Throughput Analysis

Analytical TargetMatrixMethodKey Finding
Synthetic CannabinoidsUrineUHPLC-HRMSDetection and quantification of eight different synthetic cannabinoids in a cohort study. frontiersin.orgnih.gov
JWH-032 and JWH-122UrineGC-MS and UHPLC-HRMSIdentification as the most frequently detected synthetic cannabinoids in a specific user group. frontiersin.orgfrontiersin.org
NPS MixWastewaterHPLC-MS/MSSimultaneous trace-level determination of 40 different NPS residues. nih.gov
Illicit SubstancesSeized PowdersAutomated Benchtop NMRRapid identification and quantification of components in a mixture without reference standards. news-medical.net

Future Perspectives and Emerging Directions in 2 Amino N Benzyl N,3,3 Trimethylbutanamide Research

Innovations in Synthetic Accessibility and Sustainability

The synthesis of complex organic molecules like 2-amino-N-benzyl-N,3,3-trimethylbutanamide has traditionally relied on multi-step processes that can be resource-intensive. The future of its synthesis lies in the adoption of greener and more efficient methodologies that minimize environmental impact and enhance economic viability.

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, this could involve the use of safer solvents, renewable starting materials, and processes with high atom economy. For instance, replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint of the synthesis.

A hypothetical comparison between a traditional and a green synthetic route for a related amide is presented below to illustrate the potential improvements.

MetricTraditional RouteGreen Route
Solvent Dichloromethane, Diethyl etherEthanol, Water
Catalyst Stoichiometric strong baseBiocatalyst (e.g., lipase)
Atom Economy Low to moderateHigh
E-Factor (Waste/Product Ratio) HighLow
Energy Consumption High (requires heating/cooling)Moderate (often at ambient temp.)

This table is illustrative and represents a potential scenario for the application of green chemistry principles.

A significant area of development is the design of synthetic pathways that reduce or eliminate the need for catalysts, particularly those based on heavy metals. Catalyst-free reactions, often promoted by thermal or photochemical means, can simplify purification processes and avoid catalyst-related toxicity. rsc.org Where catalysts are necessary, the focus is on developing highly efficient and recyclable catalysts, such as organocatalysts or biocatalysts, which can operate under mild conditions. For the amide bond formation in the synthesis of this compound, exploring enzyme-catalyzed reactions could offer high selectivity and efficiency under environmentally benign conditions.

Recent advancements have shown the potential for metal-free oxidative synthesis of related heterocyclic compounds, which could inspire novel catalyst-free approaches for amide synthesis. rsc.org

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound in a flow reactor could lead to higher yields, improved purity, and reduced reaction times. This technology allows for precise control over reaction parameters, which can be critical for optimizing complex multi-step syntheses. The integration of in-line purification and analysis techniques within a flow system can further streamline the manufacturing process.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research, capable of accelerating the discovery and development of new molecules and synthetic routes. researchgate.net

AI algorithms can be trained on large datasets of chemical structures and their biological activities to design novel derivatives of this compound with potentially enhanced properties. By learning the structure-activity relationships, these models can generate new molecular structures that are predicted to have improved efficacy, selectivity, or pharmacokinetic profiles. This in-silico design process can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

DerivativeModificationPredicted Improvement
Derivative 1 Introduction of a hydroxyl group on the benzyl (B1604629) ringIncreased solubility and potential for new hydrogen bond interactions
Derivative 2 Replacement of the tert-butyl group with a cyclopropyl (B3062369) groupAltered steric profile and potential for enhanced binding affinity
Derivative 3 Substitution on the benzylamine (B48309) nitrogenModified lipophilicity and metabolic stability

Machine learning models can be employed to predict the outcomes of chemical reactions and optimize reaction conditions. beilstein-journals.org By analyzing vast amounts of reaction data from the chemical literature, these models can suggest the most efficient synthetic routes to this compound, including the optimal reagents, catalysts, solvents, and temperatures. This predictive capability can minimize the need for extensive trial-and-error experimentation, leading to a more rapid and cost-effective development of synthetic protocols. Recent studies have demonstrated the successful application of ML in optimizing neural networks for chemical reaction prediction, which could be adapted for the synthesis of this specific compound. nih.gov

Big Data Analysis for Identifying New Research Avenues

Historically, the characterization of new molecules has been a labor-intensive process reliant on extensive laboratory experimentation. Big data, however, allows researchers to analyze vast datasets from high-throughput experiments, computational simulations, and existing scientific literature to uncover hidden patterns and correlations. rsc.org For a compound like this compound, where published research is limited, big data models can be trained on large chemical databases to forecast its physical, chemical, and even biological properties.

Machine learning algorithms, a cornerstone of big data analytics, can translate molecular structures into numerical representations that computers can process. mit.edu These "molecular embedders" enable the prediction of a wide range of properties, from boiling and melting points to more complex attributes like potential therapeutic activity or material characteristics. mit.eduyoutube.com By comparing the structural motifs of this compound with those of well-characterized molecules in large databases, researchers can generate hypotheses about its potential functions. For instance, machine learning models have been successfully used to predict the activity of compounds against specific biological targets, which could suggest new avenues for biomedical research for this butanamide derivative. rsc.org

Furthermore, big data approaches can accelerate the discovery of new synthetic routes and reaction pathways. rsc.org By analyzing extensive reaction databases, it is possible to predict the outcomes of chemical transformations and identify optimal conditions, thereby guiding the experimental process. rsc.org This is particularly valuable for exploring the derivatization potential of the butanamide core, as will be discussed in subsequent sections.

The application of big data in chemistry is not without its challenges, including the need for high-quality, well-curated datasets and the complexity of chemical data itself. rsc.org However, the continued development of sophisticated algorithms and user-friendly platforms is making these powerful tools more accessible to a broader range of chemists. mit.eduyoutube.com The table below outlines potential research avenues for this compound that could be identified through big data analysis.

Research AvenueBig Data ApplicationPotential Outcome
Pharmacological Profiling Predictive modeling based on structural similarity to known bioactive molecules. rsc.orgproactiveinvestors.co.ukIdentification of potential biological targets and therapeutic areas of interest.
Materials Science Applications Screening for properties relevant to self-assembly, supramolecular chemistry, and responsive materials.Highlighting the potential use of the compound as a building block for advanced materials.
Synthetic Pathway Optimization Analysis of reaction databases to predict outcomes of derivatization reactions. rsc.orgMore efficient synthesis of novel derivatives with tailored properties.
Toxicity Prediction In silico models trained on toxicological data to estimate potential adverse effects. news-medical.netEarly-stage risk assessment to guide further development.

Advanced Applications in Materials Science and Nanotechnology (Theoretical)

The unique combination of functional groups within the this compound molecule—namely the primary amine, the tertiary amide, the aromatic benzyl group, and the sterically bulky tert-butyl group—suggests a theoretical potential for its application in the design of advanced materials. While experimental data is not yet available, we can extrapolate from the known roles of these functional groups in materials science.

The Chemical Compound as a Building Block for Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The functional groups present in this compound could facilitate such processes. The primary amine and the amide group are capable of forming hydrogen bonds, which are key drivers in many self-assembling systems. nih.govrsc.org The benzyl group can participate in π-π stacking interactions with other aromatic systems, another crucial interaction for directing molecular organization. The bulky tert-butyl group, while not directly participating in attractive interactions, can play a significant role in controlling the packing and dimensionality of the resulting assemblies through steric effects.

Potential in Designing Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by intermolecular forces. The ability of this compound to engage in multiple types of non-covalent interactions makes it an interesting candidate for the construction of supramolecular architectures. The amide functional group is a well-known participant in forming robust hydrogen-bonded networks. researchgate.net The primary amine can act as a hydrogen bond donor and acceptor, and can also be protonated to introduce electrostatic interactions. nih.gov The interplay between the hydrogen bonding of the amine and amide groups, and the π-stacking of the benzyl groups, could lead to the formation of well-defined one-, two-, or three-dimensional structures.

Theoretical Exploration of its Use in Responsive Materials

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as pH, light, or temperature. rsc.orgresearchgate.netrsc.org The functional groups in this compound offer several handles for creating such responsiveness. The primary amine group is pH-sensitive; its protonation state can be altered by changing the acidity of the environment. This could be used to trigger conformational changes in a material or to control the assembly and disassembly of a supramolecular structure. The amide bond, while generally stable, can be designed to undergo hydrolysis under specific conditions, leading to a degradation of the material. The benzyl group could potentially be functionalized with photo-responsive moieties to create light-sensitive materials. rsc.org

The table below summarizes the theoretical contributions of each functional group to the material properties of this compound.

Functional GroupPotential Role in Materials Science
Primary Amine Hydrogen bonding, pH-responsiveness, site for covalent modification. rsc.orgnih.gov
Tertiary Amide Hydrogen bonding, structural rigidity, potential for hydrolytic degradation. nih.govresearchgate.net
Benzyl Group π-π stacking, steric influence, site for functionalization. wikipedia.org
Tert-Butyl Group Steric hindrance to control packing and dimensionality. quora.comwyzant.com

Unexplored Chemical Reactivity and Transformations

While the chemical space around this compound remains largely unexplored, its structure presents several opportunities for novel chemical transformations and derivatizations. The presence of a primary amine, a tertiary amide, and a benzyl group allows for a range of potential modifications to fine-tune the compound's properties for various applications.

Investigation of Novel Derivatization Pathways for the Butanamide Core

The butanamide core of the molecule, with its primary amine, is a prime target for derivatization. The primary amine is a versatile functional group that can undergo a wide array of chemical reactions.

One of the most straightforward modifications would be the acylation of the primary amine to form a new amide linkage. This could be achieved by reacting this compound with a variety of acyl chlorides or anhydrides. This would allow for the introduction of a wide range of new functional groups, each potentially imparting new properties to the molecule. For example, the introduction of a long alkyl chain could increase its lipophilicity, while the addition of a poly(ethylene glycol) (PEG) chain could enhance its water solubility.

Another potential derivatization pathway is the alkylation of the primary amine. This could be accomplished through reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. libretexts.org This would allow for the introduction of new alkyl or aryl groups, further modifying the steric and electronic properties of the molecule.

The benzyl group also offers opportunities for derivatization. The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions on the ring. wikipedia.org This could be used to modulate the electronic properties of the benzyl group or to introduce new functional groups for further reactions.

The table below outlines some potential derivatization reactions for this compound.

Reaction TypeReagentPotential Product
Acylation of Primary Amine Acyl chloride (R-COCl)N-(1-(benzyl(methyl)amino)-3,3-dimethyl-1-oxobutan-2-yl)amide
Reductive Amination of Primary Amine Aldehyde (R-CHO), NaBH4N-alkyl-2-amino-N-benzyl-N,3,3-trimethylbutanamide
Electrophilic Aromatic Substitution on Benzyl Group Nitrating mixture (HNO3/H2SO4)2-amino-N-(nitrobenzyl)-N,3,3-trimethylbutanamide
Silylation of Primary Amine BSTFAN-benzyl-N,3,3-trimethyl-2-((trimethylsilyl)amino)butanamide

These are just a few of the many potential derivatization pathways that could be explored for this compound. The development of novel derivatives of this compound could lead to the discovery of new materials and molecules with a wide range of interesting and useful properties.

Discovery of New Chemical Reactions Catalyzed by its Derivatives

The structural framework of this compound, featuring a stereogenic center adjacent to a sterically demanding tert-butyl group and an amide moiety, makes it a promising scaffold for developing novel organocatalysts. Chiral primary amines and their amide derivatives are known to be powerful catalysts for a variety of asymmetric transformations. magtech.com.cnnih.gov Future research is poised to discover new catalytic activities by modifying the parent structure.

Derivatives, particularly those incorporating a thiourea (B124793) or squaramide unit, could leverage the existing primary amine and amide functionalities to create a well-defined chiral environment capable of activating substrates through multiple hydrogen-bonding interactions. magtech.com.cnnih.gov Such catalysts are anticipated to be effective in a range of classic and novel asymmetric reactions. The "enamine-double hydrogen-bonding activation mode" is a particularly relevant concept that has driven the development of numerous organocatalysts derived from amino amides. magtech.com.cn

Table 1: Potential Catalytic Applications of this compound Derivatives

Reaction TypePotential Derivative TypeActivation ModeExpected Outcome
Asymmetric Aldol (B89426) ReactionThiourea or Squaramide DerivativeEnamine catalysis with dual H-bond activation of the electrophileHighly enantiomerically enriched β-hydroxy ketones/aldehydes
Asymmetric Michael AdditionPrimary Amine CatalystIminium ion or enamine activationStereoselective formation of C-C bonds
Asymmetric Mannich ReactionThiourea or Phosphoric Acid DerivativeBrønsted acid/base catalysis with H-bond directionEnantiomerically pure β-amino ketones
Asymmetric Cycloadditions (e.g., Diels-Alder)Chiral Lewis Acid Complex or H-bonding catalystLUMO-lowering of the dienophile through coordination or H-bondingDiastereo- and enantioselective synthesis of cyclic systems

Photochemical and Electrochemical Transformations of the Chemical Compound

The future exploration of this compound is not limited to its catalytic utility. Its response to energy input in the form of light (photochemistry) or electric current (electrochemistry) represents a frontier for discovering novel reactivity and synthetic methods.

Photochemical Perspectives: The N-benzyl amide moiety is a known chromophore that can engage in photochemical reactions. Research on similar structures suggests that visible-light photoredox catalysis could enable transformations such as the amidation of benzylic alcohols or oxidative debenzylation. nih.govacs.orgorganic-chemistry.org The latter reaction, which cleaves the benzyl group, could serve as a mild, traceless deprotection strategy in multi-step synthesis. researchgate.net

Electrochemical Frontiers: Electrochemical methods offer a green and highly tunable approach to chemical synthesis. Recent advancements in the electrochemical functionalization of amides and amines suggest promising future directions. nih.govacs.org For this compound, this could involve the direct heteroarylation at the α-amino C-H position or the selective oxidative cleavage of the benzylic C–N bond under metal-free conditions. acs.orgnih.gov Such transformations would provide novel pathways to functionalized amino acid derivatives. acs.orgthieme-connect.com

Table 2: Prospective Photochemical and Electrochemical Reactions

MethodPotential TransformationKey Reagents/ConditionsSignificance
Photoredox CatalysisOxidative DebenzylationVisible light, photosensitizer, oxidant (e.g., O₂)Mild and selective deprotection of the amine. researchgate.net
Electrochemistryα-C-H FunctionalizationUndivided cell, carbon electrodes, mediatorDirect formation of new C-C or C-heteroatom bonds without pre-functionalization. nih.govacs.org
ElectrochemistryOxidative C-N CleavageMetal-free electrodes, supporting electrolyteAccess to primary amide and benzaldehyde (B42025) derivatives under green conditions. nih.gov
PhotochemistryHydrogen Atom Transfer (HAT)UV light or photosensitizer, HAT reagentGeneration of radical intermediates for subsequent reactions.

Synergistic Research Across Disciplines

Advancing the frontiers of chemical science increasingly relies on the convergence of multiple disciplines. numberanalytics.com The study of a molecule as specific as this compound provides a focal point for such synergistic efforts, promising discoveries that would be unattainable from a single perspective.

Collaborative Efforts Between Synthetic Chemists, Computational Scientists, and Chemical Biologists

A powerful, forward-looking research paradigm involves a collaborative loop between synthesis, computation, and biology. stevens.educolumbia.edu

Synthetic Chemists can design and create a library of derivatives of this compound, systematically altering its steric and electronic properties.

Computational Scientists can employ methods like Density Functional Theory (DFT) and molecular dynamics to model these new derivatives. acs.org This can predict their catalytic efficacy, rationalize stereochemical outcomes, and model interactions for molecular recognition, thereby guiding the synthetic efforts toward the most promising candidates. csic.es

Chemical Biologists can then test these rationally designed molecules for specific functions, such as their ability to catalyze reactions in complex biological media, act as probes for molecular recognition events, or modulate the function of protein targets. csic.es The results from these biological assays provide crucial feedback for the next cycle of design and synthesis.

Addressing Complex Challenges in Asymmetric Synthesis and Molecular Recognition

The unique architecture of this compound makes it an ideal platform for tackling long-standing challenges in stereoselective synthesis and the specific recognition of molecules.

Asymmetric Synthesis: Achieving high levels of stereocontrol is a central goal of modern organic synthesis. rsc.orgacs.orgacs.org The combination of a chiral primary amine and a bulky tert-butyl group in this compound provides a rigid and well-defined chiral pocket. Derivatives can be designed to act as organocatalysts or as chiral ligands for transition metals, enabling reactions where the substrate is precisely oriented to favor the formation of one enantiomer over the other. iupac.orgresearchgate.net

Molecular Recognition: The principles that govern how molecules recognize and bind to one another are fundamental to chemistry and biology. acs.org The amide bond in this compound is a potent hydrogen bond donor and acceptor. By incorporating this scaffold into larger structures, it is possible to design receptors for chiral molecules, where binding affinity and specificity are dictated by well-defined intermolecular forces. acs.orgnih.gov Computational studies can accelerate this process by predicting the stability of diastereomeric host-guest complexes, guiding the design of highly selective receptors. acs.org

Table 3: Structural Features and Their Role in Asymmetric Synthesis and Molecular Recognition

Structural FeatureRole in Asymmetric SynthesisRole in Molecular Recognition
Chiral α-CarbonThe primary source of asymmetry, inducing stereoselectivity in catalyzed reactions.Creates a chiral environment for the enantioselective binding of guest molecules.
Tert-butyl GroupProvides significant steric bulk, effectively shielding one face of the catalyst or receptor, enhancing facial discrimination.Creates a defined binding pocket and can engage in stabilizing van der Waals interactions.
Primary AmineServes as a handle for derivatization (e.g., to thioureas) or as a Brønsted base/H-bond donor in catalysis. nih.govActs as a key hydrogen bond donor site for interacting with polar guests.
N-Benzyl AmideProvides a rigid backbone and can participate in secondary, non-covalent interactions (π-stacking, H-bonding) to orient substrates.Acts as both a hydrogen bond acceptor (C=O) and donor (N-H, if derivatized), crucial for forming stable host-guest complexes. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.